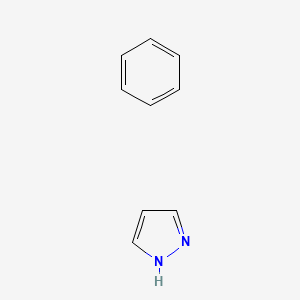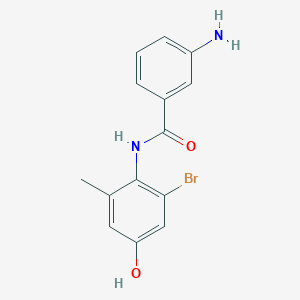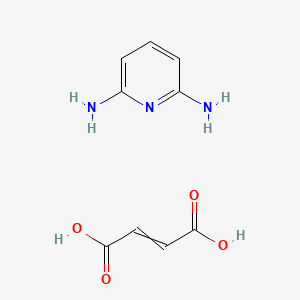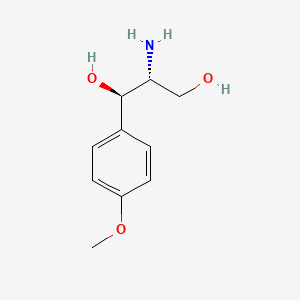
N-(1-Acetylpiperidin-4-yl)-2-chloro-5-fluoropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Acetylpiperidin-4-yl)-2-chloro-5-fluoropyridine-3-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their diverse biological activities
Méthodes De Préparation
The synthesis of N-(1-Acetylpiperidin-4-yl)-2-chloro-5-fluoropyridine-3-carboxamide involves several steps. One common method includes the condensation of piperidine derivatives with appropriate reagents to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydride. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
N-(1-Acetylpiperidin-4-yl)-2-chloro-5-fluoropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
N-(1-Acetylpiperidin-4-yl)-2-chloro-5-fluoropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-Acetylpiperidin-4-yl)-2-chloro-5-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
N-(1-Acetylpiperidin-4-yl)-2-chloro-5-fluoropyridine-3-carboxamide can be compared with other piperidine derivatives, such as:
Piperine: Known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative and antimetastatic effects.
Matrine: Used for its anticancer and antiviral activities.
Berberine: Known for its antimicrobial and anti-inflammatory properties.
Tetrandine: Exhibits various pharmacological activities, including anticancer effects.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of piperidine derivatives.
Propriétés
Numéro CAS |
833483-50-4 |
|---|---|
Formule moléculaire |
C13H15ClFN3O2 |
Poids moléculaire |
299.73 g/mol |
Nom IUPAC |
N-(1-acetylpiperidin-4-yl)-2-chloro-5-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C13H15ClFN3O2/c1-8(19)18-4-2-10(3-5-18)17-13(20)11-6-9(15)7-16-12(11)14/h6-7,10H,2-5H2,1H3,(H,17,20) |
Clé InChI |
RANRKKHVEYUIOE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC(CC1)NC(=O)C2=C(N=CC(=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B14183984.png)


![Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]-](/img/structure/B14183996.png)

![(3R)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14184009.png)


![4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B14184030.png)
![4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184044.png)

